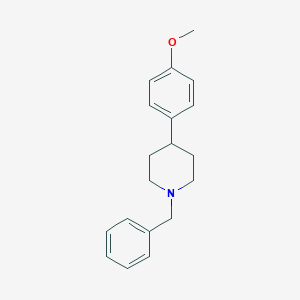

1-Benzyl-4-(4-methoxyphenyl)piperidine

Description

Contextual Significance of Substituted Piperidine (B6355638) Scaffolds in Advanced Organic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, stands as a cornerstone in the architecture of countless biologically active molecules and pharmaceutical agents. researchgate.netijnrd.orgnih.gov Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional scaffold that can be strategically functionalized to interact with biological targets. chemrevlett.com In advanced organic chemistry and medicinal chemistry, substituted piperidine scaffolds are considered "privileged structures" due to their frequent appearance in a wide array of drugs and natural products. researchgate.netajchem-a.com

The development of synthetic methodologies to create highly substituted and stereochemically complex piperidine derivatives is a significant focus of modern research. nih.govajchem-a.com Chemists employ various strategies, including the hydrogenation of pyridine (B92270) precursors, aza-Michael additions, and multicomponent reactions like the Mannich condensation, to construct this versatile heterocyclic system. nih.govchemrevlett.comkcl.ac.uk The ability to introduce diverse substituents onto the piperidine core allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity, which are critical for its pharmacokinetic and pharmacodynamic profile.

The N-benzyl-4-arylpiperidine motif, in particular, combines several key structural features. The benzyl (B1604629) group attached to the nitrogen atom can influence the compound's interaction with receptors and its metabolic stability. nih.gov The aryl group at the 4-position is a common feature in many centrally active agents, often playing a crucial role in binding to specific receptors. acs.org The strategic importance of this scaffold is underscored by its presence in compounds developed for a wide range of therapeutic applications, highlighting the enduring value of the piperidine framework in the design of novel molecules. researchgate.netnih.gov

Structural Characteristics and Nomenclature of 1-Benzyl-4-(4-methoxyphenyl)piperidine

This compound is a specific derivative within the broader class of N-benzyl-4-arylpiperidines. Its nomenclature precisely describes its molecular architecture:

Piperidine: The core of the molecule is a saturated six-membered ring containing one nitrogen atom.

1-Benzyl: A benzyl group (a phenyl ring attached to a methylene (B1212753) group, -CH₂-Ph) is connected to the nitrogen atom of the piperidine ring (at position 1).

4-(4-methoxyphenyl): An aryl group, specifically a phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at its para-position (position 4), is attached to the carbon atom at position 4 of the piperidine ring.

The structure is characterized by a flexible benzyl group and a rigid aryl substituent on the piperidine chassis. The methoxy group on the phenyl ring can influence electronic properties and potential hydrogen bonding interactions.

Below is a table summarizing key computed properties for the closely related compound, this compound-2,6-dione, which provides insight into the general physicochemical characteristics of this structural class. epa.gov

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₉H₁₉NO₃ | |

| Molar Mass | 309.36 | g/mol |

| Boiling Point | 437 | °C |

| Melting Point | 119 | °C |

| Flash Point | 254 | °C |

| Density | 1.19 | g/cm³ |

| pKa (Basic) | 1.64 | |

| LogP (Octanol-Water) | 3.10 | |

| Water Solubility | 1.46e-4 | g/L |

Note: Data is for this compound-2,6-dione as a representative analogue. epa.gov

Overview of Academic Research Trajectories for Complex Piperidine Derivatives

Academic and industrial research into complex piperidine derivatives is vibrant and multifaceted, largely driven by the quest for new therapeutic agents. nih.govajchem-a.com The N-benzylpiperidine scaffold, for instance, is a key component in the synthesis of drugs like Donepezil, used for treating Alzheimer's disease. kcl.ac.uknih.govguidechem.com

Current research trajectories can be broadly categorized:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient, stereoselective, and cost-effective ways to synthesize substituted piperidines. ajchem-a.com This includes exploring new catalysts, reaction conditions, and starting materials to access novel chemical space. nih.govajchem-a.com For example, Pd(II)-catalyzed reactions and aza-Michael cyclizations are actively being investigated for preparing diverse piperidone building blocks. ajchem-a.comkcl.ac.uk

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the piperidine scaffold to understand how different substituents at various positions affect biological activity. nih.gov For the N-benzyl-4-arylpiperidine motif, studies might involve altering the substitution pattern on both the benzyl and the aryl rings to optimize potency and selectivity for a specific biological target. wikipedia.org

Application in Drug Discovery: Piperidine derivatives are continuously explored for a vast range of pharmacological activities. researchgate.netijnrd.org Research focuses on their potential as anticancer, antiviral, antimicrobial, analgesic, and central nervous system (CNS) active agents. researchgate.netnih.govnih.gov For example, N-benzyl piperidine derivatives have been designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential Alzheimer's disease therapy. nih.gov Similarly, other derivatives have been investigated as antagonists for dopamine (B1211576) and sigma receptors, which are relevant for treating neurological and psychiatric disorders. acs.org

The overarching goal of this research is to leverage the structural versatility of the piperidine ring to develop next-generation molecules with improved efficacy and safety profiles. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-21-19-9-7-17(8-10-19)18-11-13-20(14-12-18)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPAKYMOHCOFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632588 | |

| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13314-69-7 | |

| Record name | 1-Benzyl-4-(4-methoxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1 Benzyl 4 4 Methoxyphenyl Piperidine Formation

Detailed Reaction Pathway Elucidation for Key Synthetic Steps

The formation of the 1-benzyl-4-(4-methoxyphenyl)piperidine scaffold can be achieved through several synthetic routes, with the construction of the piperidine (B6355638) ring and the introduction of the aryl group being the pivotal steps.

A common strategy involves the synthesis of a precursor, N-benzyl-4-piperidone, which then undergoes further modification. The preparation of N-benzyl-4-piperidone can be accomplished via a multi-step process starting with the Michael addition of benzylamine (B48309) to an acrylic ester. This is followed by a Dieckmann condensation to form the piperidine ring. The reaction sequence is as follows:

Michael Addition: Benzylamine is reacted with an acrylic ester, such as methyl acrylate (B77674), in an alcohol solvent. This reaction is typically carried out by dropwise addition of the acrylate to a solution of benzylamine.

Dieckmann Condensation: The resulting diester undergoes an intramolecular condensation reaction in the presence of a strong base to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield N-benzyl-4-piperidone. The use of an organic base and heating are often required to drive this cyclization. google.com

An alternative and efficient method for constructing 4-benzyl piperidines utilizes a Suzuki coupling protocol. organic-chemistry.org This approach involves the hydroboration of N-Boc-4-methylenepiperidine, followed by a palladium-catalyzed cross-coupling reaction with an appropriate aryl halide or triflate. organic-chemistry.org This method offers the advantage of tolerating a wide variety of functional groups on both the piperidine and aryl components. organic-chemistry.org

Another key synthetic intermediate is 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, which can be formed from 1-benzyl-4-piperidone, aniline (B41778), and potassium cyanide. dtic.mil This α-aminonitrile is sensitive to acidic conditions and can revert to the starting materials. dtic.mil Careful control of the reaction time is necessary to optimize the yield. dtic.mil The nitrile can then be hydrolyzed to a carboxamide using cold, concentrated sulfuric acid, which can be further converted to the corresponding carboxylic acid or ester. dtic.mil

The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has also been described, which can serve as precursors or analogs. nih.gov

The following table summarizes key reaction steps in the synthesis of this compound and its precursors.

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

| Michael Addition & Dieckmann Condensation | Benzylamine, Acrylic Ester | 1. Alcohol solvent; 2. Organic base, heat | N-benzyl-4-piperidone | google.com |

| Suzuki Coupling | N-Boc-4-methylenepiperidine, Aryl halide/triflate | 1. Hydroboration; 2. Pd catalyst, base | N-Boc-4-benzylpiperidine | organic-chemistry.org |

| α-Aminonitrile Formation | 1-Benzyl-4-piperidone, Aniline, KCN | Acidic medium | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | dtic.mil |

| Nitrile Hydrolysis | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | Cold, concentrated H₂SO₄ | 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide | dtic.mil |

Catalytic Principles in Piperidine Ring Construction

The construction of the piperidine ring in the synthesis of this compound and related structures often relies on catalytic methods to enhance efficiency and selectivity.

Metal-Catalyzed Cyclization:

Palladium catalysts are frequently employed in the synthesis of 4-arylpiperidines. The Suzuki coupling reaction, a powerful tool for carbon-carbon bond formation, utilizes a palladium catalyst, such as PdCl₂(dppf), to couple an organoboron compound with an aryl halide. organic-chemistry.org This methodology has been successfully applied to the synthesis of 4-benzyl piperidines by reacting the hydroboration product of N-Boc-4-methylenepiperidine with various aryl bromides, iodides, and triflates. organic-chemistry.org The catalytic cycle of the Suzuki reaction typically involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.

Another metal-catalyzed approach involves the use of lithium chloride or calcium chloride as a catalyst in the final cyclization step to form N-benzyl-4-piperidone. google.com This Lewis acid catalysis likely activates the carbonyl group, facilitating the intramolecular condensation.

Organocatalysis:

While not explicitly detailed for this compound in the provided context, organocatalysis represents a significant and growing field in the synthesis of piperidine derivatives. Organocatalysts, which are small organic molecules, can promote various transformations, including Michael additions and aldol (B89426) reactions, that are fundamental to piperidine ring formation. For instance, proline and its derivatives are well-known organocatalysts for asymmetric Mannich reactions, which can be a key step in constructing chiral piperidine scaffolds.

The table below highlights some catalytic principles applied in piperidine synthesis.

| Catalytic Principle | Catalyst Example | Reaction Type | Role of Catalyst | Reference |

| Metal-Catalyzed Cross-Coupling | PdCl₂(dppf) | Suzuki Coupling | Facilitates C-C bond formation between the piperidine and aryl moieties. | organic-chemistry.org |

| Lewis Acid Catalysis | LiCl or CaCl₂ | Dieckmann Condensation | Activates the carbonyl group for intramolecular cyclization. | google.com |

Stereochemical Control Mechanisms

The control of stereochemistry is paramount in the synthesis of biologically active molecules like this compound, as different stereoisomers can exhibit vastly different pharmacological profiles. The primary stereochemical considerations are regioselectivity, diastereoselectivity, and enantioselectivity.

Regioselectivity: In the synthesis of substituted piperidines, regioselectivity refers to the control of the position of substituents on the piperidine ring. For instance, in the synthesis of 2-substituted N-benzylic 4-piperidones via an aza-Michael cyclization of substituted divinyl ketones with benzylamine, the position of the substituent is determined by the structure of the divinyl ketone precursor. kcl.ac.uk

Diastereoselectivity: When a molecule has multiple stereocenters, diastereoselectivity is the preferential formation of one diastereomer over another. In the synthesis of 2-substituted 4-piperidones, employing a chiral primary amine like (S)-α-phenylethylamine in the aza-Michael cyclization can lead to the formation of separable diastereomeric products. kcl.ac.uk This allows for the resolution of the stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk The conformation of the piperidine ring, which typically adopts a chair or a distorted boat conformation, also influences the stereochemical outcome, with substituents often favoring the equatorial position to minimize steric hindrance. chemrevlett.com

Enantioselectivity: Enantioselectivity is the preferential formation of one enantiomer over the other. While the provided information does not detail a specific enantioselective synthesis of this compound, the use of chiral catalysts or auxiliaries is a common strategy to achieve this. For example, asymmetric hydrogenation of a suitable prochiral precursor using a chiral metal catalyst could potentially yield an enantiomerically enriched product.

The following table summarizes the stereochemical control mechanisms discussed.

| Stereochemical Control | Method | Outcome | Reference |

| Regioselectivity | Use of substituted divinyl ketones in aza-Michael cyclization. | Control of substituent position on the piperidine ring. | kcl.ac.uk |

| Diastereoselectivity | Use of a chiral amine ((S)-α-phenylethylamine) in aza-Michael cyclization. | Formation of separable diastereomeric piperidones. | kcl.ac.uk |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting transition state geometries, and calculating energy barriers. This allows for a deeper understanding of the factors that control reactivity and selectivity in chemical reactions.

In the context of piperidine synthesis, DFT calculations could be used to:

Model Transition States: By calculating the structures and energies of transition states for key steps like the Michael addition, Dieckmann condensation, or Suzuki coupling, one can gain insight into the reaction kinetics and the factors influencing the reaction rate.

Determine Energy Barriers: The calculation of activation energies for different reaction pathways can help to predict the feasibility of a proposed mechanism and identify the rate-determining step.

Explain Stereoselectivity: Computational modeling can be used to rationalize the observed diastereoselectivity or enantioselectivity of a reaction. By comparing the energies of the transition states leading to different stereoisomers, one can predict which product will be favored. For example, DFT calculations could be employed to understand why the use of a chiral amine in the aza-Michael cyclization leads to the preferential formation of one diastereomer. kcl.ac.uk

While specific computational studies on the formation of this compound were not found in the initial search, the application of these methods to similar systems provides a framework for how such investigations would be conducted. For instance, computational studies on the mechanism of the Suzuki coupling reaction have provided detailed insights into the catalytic cycle and the role of the palladium catalyst.

The table below outlines the potential applications of computational methods in understanding the synthesis of this compound.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Modeling transition states of key reaction steps. | Understanding reaction kinetics and rate-determining steps. |

| DFT | Calculating energy barriers for different pathways. | Predicting the feasibility and selectivity of a reaction. |

| DFT | Comparing energies of transition states leading to different stereoisomers. | Rationalizing observed diastereoselectivity and enantioselectivity. |

Computational and Theoretical Studies on 1 Benzyl 4 4 Methoxyphenyl Piperidine

Quantum Chemical Investigations of Molecular Geometry and Electronic Structure

No published studies detailing the optimized molecular geometry of 1-Benzyl-4-(4-methoxyphenyl)piperidine using Density Functional Theory (DFT) were found.

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), HOMO-LUMO gap, ionization potential, and electron affinity for this compound are not available in the current body of scientific literature.

Reactivity Analysis and Electrophilic/Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) surface analysis for this compound has not been reported.

There are no available studies that have calculated the Fukui functions or other conceptual DFT descriptors to identify the electrophilic and nucleophilic sites of this compound.

Intramolecular Interactions and Charge Delocalization

A detailed analysis of intramolecular interactions and charge delocalization within this compound based on computational studies is not currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding.

For a molecule like this compound, an NBO analysis would provide detailed information on several key aspects:

Hybridization: It would determine the hybridization of the atomic orbitals on the carbon, nitrogen, and oxygen atoms, confirming, for example, the expected sp³ hybridization of the piperidine (B6355638) ring carbons and nitrogen, and the sp² hybridization of the carbons in the aromatic rings.

Charge Distribution: NBO analysis calculates the natural atomic charges on each atom, offering a more chemically meaningful picture of charge distribution than other methods. This would quantify the partial negative charges on the nitrogen and oxygen atoms and the charge distribution across the phenyl and methoxyphenyl rings.

Hyperconjugative Interactions: A key feature of NBO analysis is its ability to identify and quantify the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. In this molecule, significant interactions would be expected between the nitrogen lone pair and the antibonding orbitals of adjacent C-C and C-H bonds, as well as π-electron delocalization within the aromatic systems. The strength of these interactions is measured by the second-order perturbation energy, E(2).

A hypothetical NBO analysis might reveal the following types of significant donor-acceptor interactions for this compound:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N | σ(C-C) | Value | n → σ (Hyperconjugation) |

| LP (1) O | σ(C-C) | Value | n → σ (Hyperconjugation) |

| π (C=C) | π(C=C) | Value | π → π (Intra-ring delocalization) |

Note: The E(2) values are hypothetical and would require a specific quantum chemical calculation to be determined.

Topological Analyses of Electron Density (e.g., AIM, ELF, LOL)

Topological analyses of the electron density provide a rigorous framework for understanding chemical bonding and molecular structure based on the spatial distribution of electrons.

Quantum Theory of Atoms in Molecules (QTAIM): This approach, also known as Atoms in Molecules (AIM), partitions the electron density of a molecule into atomic basins. The analysis of critical points in the electron density (where the gradient is zero) reveals the nature of chemical interactions. For this compound, QTAIM would identify bond critical points (BCPs) between covalently bonded atoms. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), would characterize the bonds. Covalent bonds would show a high ρ and a negative ∇²ρ, while weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or van der Waals contacts, would have much smaller ρ values and positive ∇²ρ.

Electron Localization Function (ELF) and Localization of Delocalization (LOL): ELF and LOL are methods used to visualize regions of high electron localization, which correspond to chemical concepts like covalent bonds and lone pairs. An ELF analysis of this compound would show distinct basins of high electron localization corresponding to the C-C, C-H, C-N, and C-O covalent bonds, as well as the lone pairs on the nitrogen and oxygen atoms. This provides a visual map of the molecule's electronic structure, highlighting the core, bonding, and non-bonding electron domains.

Molecular Dynamics Simulations for Conformational Sampling

The piperidine ring in this compound is not planar and can adopt several low-energy conformations, primarily chair and boat forms. Furthermore, the benzyl (B1604629) and methoxyphenyl groups can rotate relative to the piperidine core. Molecular Dynamics (MD) simulations are a powerful computational tool to explore this conformational flexibility.

An MD simulation would model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of stable and metastable conformations. Key insights from an MD simulation would include:

Dominant Conformations: The simulation would reveal the preferred conformations of the piperidine ring (e.g., chair conformation being significantly more stable than boat or twist-boat forms). It would also show the preferential orientations of the equatorial and axial positions for the benzyl and methoxyphenyl substituents.

Conformational Transitions: By analyzing the simulation trajectory, one could observe transitions between different conformational states and calculate the energy barriers associated with these changes, such as the barrier for ring inversion of the piperidine moiety.

Solvent Effects: If the simulation is performed in a solvent box (e.g., water), it can provide insights into how the solvent molecules interact with the solute and influence its conformational preferences.

The results of an MD simulation are often visualized through plots of potential energy over time and by analyzing the root-mean-square deviation (RMSD) of the atomic coordinates to identify stable conformational states.

Structure Activity Relationship Sar and Molecular Recognition Studies of N Benzyl 4 Arylpiperidines

Elucidation of Structural Determinants for Molecular Interactions

The molecular interactions of N-benzyl-4-arylpiperidines are dictated by several key structural components: the N-benzyl group, the piperidine (B6355638) ring, and the 4-aryl substituent. Each of these can be modified to fine-tune the compound's affinity and selectivity for its biological target.

The N-benzyl group plays a significant role in the binding of these ligands. Studies on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines as inhibitors of the dopamine (B1211576) transporter (DAT) have shown that the presence of an electron-withdrawing group at the 4-position of the N-benzyl ring is beneficial for DAT binding affinity nih.gov. This suggests that the electronic properties of the benzyl (B1604629) ring are a critical determinant for molecular recognition by the transporter.

The piperidine ring is a central scaffold that provides the basic nitrogen atom, which is often protonated at physiological pH. This charged nitrogen can form crucial ionic interactions or hydrogen bonds with acidic residues, such as aspartate, in the binding pockets of receptors and enzymes nih.gov. The conformational flexibility of the piperidine ring also allows it to adopt different chair or boat conformations to optimize its fit within the binding site.

The 4-aryl substituent is another key determinant of activity. The nature and substitution pattern of this aromatic ring can significantly influence binding affinity and selectivity. For instance, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, replacement of the phenyl ring with other aromatic systems like thiophene or naphthyl did not significantly alter sigma-1 (σ1) receptor affinity, whereas substitution with imidazole or pyridyl rings led to a substantial loss in affinity.

Computational Ligand-Target Docking and Binding Mode Predictions

Computational docking studies have provided valuable insights into the binding modes of N-benzyl-4-arylpiperidines with their biological targets. These studies help to rationalize observed SAR data and guide the design of new analogs.

For σ1 receptor ligands, a common binding pose involves the protonated piperidine nitrogen forming a salt bridge with an acidic residue, such as glutamate (Glu172), in the receptor's binding pocket. The N-benzyl group and the 4-aryl moiety typically occupy two distinct hydrophobic pockets within the receptor.

A study on piperidine-based σ1 receptor ligands revealed that the protonated nitrogen atom of the piperidine ring can form a salt bridge with Asp114 and cation-π interactions with Tyr115 and Phe398. The benzyl group can engage in π-π stacking interactions with Trp402, while the second aromatic fragment (the 4-aryl group) can form π-π stacking interactions with Phe193 and Tyr189.

Analysis of Substituent Effects (e.g., 4-methoxyphenyl (B3050149) group's role) on Recognition Profiles

Substituents on both the N-benzyl and 4-aryl rings have a profound impact on the recognition profiles of N-benzyl-4-arylpiperidines.

Substituents on the N-benzyl ring: As mentioned earlier, electron-withdrawing groups on the N-benzyl ring can enhance affinity for the dopamine transporter nih.gov. Conversely, for some acetylcholinesterase (AChE) inhibitors based on the N-benzylpiperidine scaffold, bulky substituents in the para position of the benzamide moiety led to a significant increase in activity researchgate.net.

Substituents on the 4-aryl ring: The 4-methoxyphenyl group is a common substituent in this class of compounds. The methoxy (B1213986) group is an electron-donating group and can also act as a hydrogen bond acceptor. Its presence can influence the electronic and steric properties of the aryl ring, thereby affecting binding affinity and selectivity.

In a review on the role of the methoxy group in approved drugs, it was noted that this substituent can favorably impact ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters nih.gov. The oxygen atom of the methoxy group can participate in hydrogen bonding with polar residues in the binding site, while the methyl group can engage in van der Waals interactions within hydrophobic pockets. The precise role of the 4-methoxyphenyl group in 1-Benzyl-4-(4-methoxyphenyl)piperidine would depend on the specific topology and amino acid composition of its target's binding site. For example, in a series of N-benzylpiperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and AChE, various substitutions on the aryl ring were explored to optimize activity frontiersin.org.

Stereochemical Influence on Molecular Recognition and Binding Affinity

Stereochemistry plays a crucial role in the molecular recognition and binding affinity of N-benzyl-4-arylpiperidines. The relative orientation of the substituents on the piperidine ring can significantly impact biological activity.

For 4-arylpiperidine derivatives acting as opioid ligands, the stereochemistry at the C4 position is a key determinant of whether a compound acts as an agonist or an antagonist. Potent opioid agonists typically exhibit a preference for an axial orientation of the 4-aryl group when the piperidine ring is in a chair conformation. In contrast, compounds that favor an equatorial orientation of the 4-aryl group often display antagonist properties. This stereochemical preference is thought to be related to the specific interactions with different subpockets within the opioid receptor.

While specific stereochemical studies on this compound were not found in the provided search results, the general principles derived from related 4-arylpiperidines highlight the importance of considering stereoisomers in drug design and development. The spatial arrangement of the 4-methoxyphenyl group relative to the rest of the molecule will undoubtedly influence its interaction with the target protein.

Design Principles for Novel Piperidine-Based Ligands

Based on the SAR and molecular recognition studies of N-benzyl-4-arylpiperidines, several key design principles for novel piperidine-based ligands can be formulated:

Core Scaffold Retention: The N-benzyl-4-arylpiperidine scaffold serves as a robust framework for designing ligands for various targets. The piperidine ring provides a key basic nitrogen for anchoring interactions, while the two aryl moieties can be tailored for specific receptor or enzyme subpockets.

Modulation of the N-Benzyl Group: The electronic and steric properties of the N-benzyl group can be modified to enhance target affinity and selectivity. Substitution with electron-withdrawing or bulky groups can be explored depending on the target.

Stereochemical Control: The stereochemistry at substituted centers on the piperidine ring must be carefully controlled. As seen with opioid ligands, different stereoisomers can have vastly different pharmacological profiles (agonist vs. antagonist).

Multi-Target Ligand Design: The versatility of the N-benzyl-4-arylpiperidine scaffold makes it an attractive platform for the design of multi-target-directed ligands (MTDLs). By incorporating pharmacophoric elements for different targets onto the same scaffold, it is possible to develop single molecules that can modulate multiple biological pathways, which is a promising strategy for complex diseases like Alzheimer's disease frontiersin.orgmdpi.com.

Future Research Directions and Advanced Methodological Integration in Piperidine Chemistry

Development of Chemo- and Stereoselective Syntheses for Diversely Substituted N-Benzyl-4-arylpiperidines

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, yet accessing structurally diverse and stereochemically pure analogues remains a significant challenge. kcl.ac.uknih.gov Future research is heavily focused on developing more efficient, selective, and sustainable synthetic methods. A key area of advancement is the catalytic hydrogenation of substituted pyridines, which offers a direct route to the piperidine core. Modern catalysts based on rhodium, ruthenium, and nickel are enabling highly diastereoselective hydrogenations under milder conditions. nih.gov For instance, rhodium(I) complexes have been used for the dearomatization/hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov

Another promising strategy involves the ring-opening and ring-closing of pyridine (B92270) rings via Zincke imine intermediates. nih.govchemrxiv.org This approach allows for the synthesis of a wide array of N-(hetero)arylpiperidines by generating pyridinium (B92312) salts from various pyridines and anilines, which can then undergo hydrogenation or nucleophilic addition. nih.govchemrxiv.org This method is particularly valuable for creating libraries of compounds for drug discovery. nih.gov

Furthermore, visible-light-mediated protocols are emerging as a green and powerful tool. For example, a catalyst-free iodoamination of olefins using N-iodosuccinimide (NIS) and sulfonamides has been developed, providing efficient access to bioactive heterocycles like piperidines on a gram scale. mdpi.com The development of novel catalysts, such as C2-symmetric cyclic selenocarbamates, is also pushing the boundaries of enantioselective synthesis, allowing for the construction of highly enantioenriched pyrrolidines that can be rearranged into complex disubstituted piperidines. mdpi.com These advancements collectively aim to reduce the number of synthetic steps, improve atom economy, and provide precise control over the three-dimensional structure of N-benzyl-4-arylpiperidines. news-medical.net

Table 1: Comparison of Modern Synthetic Strategies for Substituted Piperidines

| Synthetic Strategy | Key Features | Catalysts/Reagents | Advantages |

| Catalytic Hydrogenation | Direct dearomatization of pyridines. | Rhodium, Ruthenium, Nickel complexes. nih.gov | High diastereoselectivity, access to complex fluorinated piperidines. nih.gov |

| Zincke Imine Chemistry | Ring-opening/ring-closing of pyridines. | Zincke salt, anilines, hydrogenation catalysts. nih.govchemrxiv.org | High generality, suitable for library synthesis and convergent coupling. nih.gov |

| Aza-Michael Cyclization | Cyclization of divinyl ketones with primary amines. | Manganese dioxide (for in-situ ketone formation). kcl.ac.uk | Facile, one-pot synthesis of diverse N-substituted 4-piperidones. kcl.ac.uk |

| Visible-Light Iodoamination | Metal-free radical cyclization of olefins. | N-Iodosuccinimide (NIS), sulfonamides. mdpi.com | Green chemistry approach, catalyst-free, high yields. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Retrosynthesis and Design

The integration of AI offers several advantages over traditional methods that rely on expert intuition:

Accelerated Discovery: AI can rapidly analyze millions of virtual compounds and predict their properties, significantly speeding up the identification of promising new piperidine derivatives.

Novel Pathway Identification: ML algorithms can uncover non-intuitive synthetic routes that a human chemist might overlook. engineering.org.cn

Enhanced Predictability: By bridging chemical knowledge with data-driven models, ML can predict reaction outcomes, yields, and selectivity with increasing accuracy. nih.gov

However, the performance of these AI tools is highly dependent on the quality and quantity of the training data. nih.govsynthiaonline.com A current trend is the development of hybrid models that combine the computational power of AI with the nuanced understanding and expert knowledge of chemists. nih.govsynthiaonline.com This synergy helps to overcome biases in reaction data and improves the practical applicability of the predicted routes. nih.gov Future frameworks will likely feature user-tunable scoring systems, allowing chemists to prioritize synthetic pathways based on criteria such as cost, sustainability ("greenness"), and reaction conditions. arxiv.org

High-Throughput Screening and Combinatorial Chemistry for Library Generation

To explore the vast chemical space of N-benzyl-4-arylpiperidines, researchers are increasingly turning to combinatorial chemistry coupled with high-throughput screening (HTS). nih.gov Combinatorial chemistry allows for the rapid synthesis of large, diverse collections of related compounds, known as libraries. nih.govcrsubscription.com A common method is the "split-and-pool" synthesis on solid-phase supports, where beads are alternately split into groups for different chemical reactions and then pooled back together, resulting in each bead carrying a unique compound. crsubscription.com

Once a library of piperidine derivatives is generated, HTS is employed to rapidly test these compounds for a specific biological activity or property. mdpi.com This process involves miniaturized assays, robotics, and automated data analysis to screen thousands or even millions of compounds in a short period. acs.org For instance, a platform incorporating computational library design with parallel solution-phase synthesis and automated purification was successfully used to produce a 120-member library of 1-aryl-4-aminopiperidine analogues for drug discovery screening. nih.gov

The future of library generation lies in integrating computational design to create more focused and "smarter" libraries, rather than just larger ones. nih.gov By predicting which structural modifications are most likely to yield desired properties, researchers can synthesize smaller, more relevant libraries, saving time and resources. The development of ultra-high-throughput screening platforms, capable of analyzing over a billion compounds, will further accelerate the discovery process. acs.org

Table 2: Workflow for Combinatorial Library Generation and Screening

| Step | Description | Key Technologies |

| 1. Library Design | Computational methods are used to design a virtual library of piperidine analogues with diverse substituents. | Molecular modeling software, QSAR. nih.gov |

| 2. Combinatorial Synthesis | A large set of compounds is synthesized simultaneously using parallel or split-and-pool methods. | Solid-phase synthesis, liquid-phase parallel synthesis. nih.govcrsubscription.com |

| 3. High-Throughput Screening (HTS) | The library is rapidly screened for a target activity using automated assays. | Robotic liquid handlers, microplate readers, fluorescence-activated sorting. mdpi.comacs.org |

| 4. Hit Identification & Validation | Active compounds ("hits") are identified, re-synthesized, and their activity is confirmed. | Data analysis software, secondary assays. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Optimizing the synthesis of complex molecules like 1-Benzyl-4-(4-methoxyphenyl)piperidine requires a deep understanding of reaction kinetics and mechanisms. Advanced spectroscopic techniques that allow for real-time, in-line monitoring of chemical reactions are becoming indispensable tools. researchgate.net These methods provide continuous data on the concentration of reactants, intermediates, and products without the need for manual sampling, which can disturb the reaction. researchgate.netmdpi.com

Several spectroscopic probes are particularly well-suited for this purpose:

Infrared (IR) and Raman Spectroscopy: These vibrational techniques provide detailed structural information, allowing for the specific identification and quantification of different functional groups as they are formed or consumed during a reaction. researchgate.net

Fluorescence Spectroscopy: This highly sensitive technique can be used to monitor reactions involving fluorescent molecules or to track changes in the local environment, such as viscosity. mdpi.com Recently, viscosity-sensitive iridium(III) complex probes have been designed to monitor cellular processes in real-time. acs.orgacs.org

The data from these spectroscopic probes can be analyzed using chemometric methods to build predictive models for reaction control and optimization. mdpi.com The future in this area involves the development of more robust and sensitive probes, including those that can function in complex reaction mixtures and provide multi-dimensional information about the chemical and physical state of the reaction.

Multiscale Computational Modeling for Predicting Chemical Behavior

Computational modeling provides a powerful lens to understand and predict the behavior of molecules from the electronic to the macroscopic level. For piperidine derivatives, multiscale modeling approaches are crucial for connecting molecular structure to function. rsc.orgschrodinger.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govtandfonline.com These models are used to predict the activity of new piperidine derivatives and to guide the design of more potent compounds. For example, a QSAR model for piperidine-based CCR5 antagonists was developed to predict binding affinity based on descriptors like molar refractivity and partition coefficients. tandfonline.com

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand (like a piperidine derivative) and a biological target (like a protein receptor). rsc.orgnih.gov Docking predicts the preferred binding orientation, while molecular dynamics (MD) simulations reveal the stability of the ligand-receptor complex over time, providing insights into the key intermolecular interactions. rsc.orgrsc.org

Machine Learning in Formulation Design: Advanced ML tools can now predict the properties of complex chemical mixtures, or formulations. schrodinger.com By correlating ingredient structures and compositions with properties like solubility or stability, these models can accelerate the development of optimized formulations for piperidine-based compounds, potentially coupling ML predictions with data from MD simulations to improve accuracy. schrodinger.com

Future research will focus on integrating these different computational scales more seamlessly. By combining quantum mechanical calculations for reaction energetics, MD simulations for binding dynamics, and ML models for property prediction, scientists can build comprehensive in silico models that accurately predict the entire lifecycle of a molecule like this compound, from its synthesis to its biological action.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzyl-4-(4-methoxyphenyl)piperidine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via reductive amination of 1-benzyl-4-piperidone with aniline derivatives. For example, sodium triacetoxyborohydride (STAB) in acetic acid is a widely used system for reductive amination, offering mild conditions and compatibility with sensitive functional groups . Optimization involves adjusting stoichiometry, solvent polarity (e.g., CHCl₃/MeOH mixtures), and reaction time to minimize side products like over-alkylation . Purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?

- Methodology :

- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent orientation. For example, the benzyl group’s aromatic protons appear as distinct multiplets at δ 7.2–7.4 ppm, while the methoxyphenyl group shows a singlet at δ 3.8 ppm (OCH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm structural integrity .

- HPLC : Retention time and peak area analysis ensure purity (>98%) and detect trace impurities .

Q. What are the common side reactions during the synthesis of piperidine derivatives like this compound, and how can they be mitigated?

- Methodology :

- Over-alkylation : Occurs when excess benzylating agents are used. Mitigation involves stepwise addition of reagents and monitoring via TLC .

- Oxidative degradation : The methoxy group is sensitive to strong oxidizers. Inert atmospheres (N₂/Ar) and antioxidants like BHT can stabilize intermediates .

Advanced Research Questions

Q. How does the substitution pattern on the piperidine ring (e.g., benzyl vs. methoxyphenyl groups) influence biological activity in CNS-targeted drug candidates?

- Methodology :

- Structure-Activity Relationship (SAR) : Comparative studies with analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) reveal that electron-donating groups (e.g., -OCH₃) enhance blood-brain barrier penetration, while bulky substituents reduce receptor affinity .

- In silico docking : Molecular modeling predicts binding affinities to targets like acetylcholinesterase or opioid receptors, guiding rational design .

Q. What strategies are effective in resolving contradictory data between computational predictions and experimental results for this compound’s pharmacokinetics?

- Methodology :

- Meta-analysis : Cross-validate data from multiple assays (e.g., microsomal stability vs. plasma protein binding). For instance, discrepancies in metabolic half-life may arise from species-specific cytochrome P450 activity .

- Isotopic labeling : Use deuterated analogs (e.g., 4-MeO-PBCHP) to track metabolic pathways and validate in silico models .

Q. How can the scalability of this compound synthesis be improved without compromising yield or purity?

- Methodology :

- Flow chemistry : Continuous flow systems reduce reaction times and improve heat/mass transfer. For example, STAB-mediated reductive amination in microreactors achieves >90% yield in 30 minutes .

- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity .

Q. What analytical challenges arise in detecting trace impurities in this compound, and how are they addressed?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.